molecular formula C7H7Br2NO B7722767 2-(Bromoacetyl)pyridinium bromide

2-(Bromoacetyl)pyridinium bromide

Cat. No.: B7722767
M. Wt: 280.94 g/mol
InChI Key: BYKVUGZUYJUSKD-UHFFFAOYSA-N
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Description

2-(Bromoacetyl)pyridinium bromide is a pyridinium salt characterized by a bromoacetyl functional group attached to the pyridinium ring. This compound is widely utilized as an alkylating agent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized heterocycles . Its structure combines the electrophilic pyridinium center with a reactive bromoacetyl moiety, enabling diverse reactivity in nucleophilic substitutions and coupling reactions.

Properties

IUPAC Name

2-bromo-1-pyridin-1-ium-2-ylethanone;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUGZUYJUSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

The reaction is typically conducted in anhydrous dichloromethane at 0°C to mitigate exothermic side reactions. Pyridine serves both as a reactant and a base, neutralizing hydrogen bromide generated during the process. A representative protocol includes:

ParameterCondition
ReactantsBromoacetyl bromide (1.0 equiv), pyridine (2.0 equiv)
SolventDichloromethane (15–20 mL per mmol)
Temperature0°C initial cooling, then room temperature
Reaction Time60 minutes post-addition
WorkupEther extraction, drying over KOH

The product is isolated as a hygroscopic solid after solvent removal, with yields dependent on purity of reagents and exclusion of moisture.

Mechanistic Insights into the Formation Reaction

The synthesis proceeds through a two-step mechanism:

  • Nucleophilic Attack : Pyridine’s nitrogen lone pair attacks the electrophilic carbonyl carbon of bromoacetyl bromide, forming a tetrahedral intermediate.

  • Salt Formation : Deprotonation by excess pyridine yields the pyridinium bromide salt, with bromide acting as the counterion.

This mechanism is corroborated by kinetic studies showing rapid initial exotherms followed by stabilization at room temperature.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like dichloromethane or chloroform are optimal, balancing solubility and reaction control. Protic solvents (e.g., water, alcohols) induce hydrolysis, reducing yields.

Temperature Control

Maintaining 0°C during reagent addition minimizes side reactions (e.g., polymerization of bromoacetyl bromide). Gradual warming to room temperature ensures complete conversion without thermal degradation.

Industrial Production Methodologies and Challenges

Scaling this synthesis requires addressing:

  • Continuous Flow Reactors : To manage exotherms and improve mixing efficiency.

  • Purification Techniques : Recrystallization from ethanol/ether mixtures achieves >95% purity, critical for pharmaceutical applications.

  • Waste Management : HBr byproducts necessitate neutralization with aqueous bases, generating bromide salts for safe disposal.

Comparative Analysis of Methodological Advancements

While the pyridine–bromoacetyl bromide route remains dominant, alternative approaches (e.g., halogen exchange or radical bromination) face limitations:

  • Halogen Exchange : Requires rare 2-chloropyridine precursors and generates mixed halide waste.

  • High-Temperature Bromination : Produces regioisomeric byproducts (e.g., 2,6-dibromopyridine), complicating purification .

Chemical Reactions Analysis

Types of Reactions

2-(Bromoacetyl)pyridinium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form pyridinium and bromoacetic acid.

    Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example:

  • Reaction with amines forms amides.
  • Reaction with thiols forms thioesters.
  • Reaction with alcohols forms esters.

Scientific Research Applications

2-(Bromoacetyl)pyridinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromoacetyl)pyridinium bromide involves the reactivity of the bromoacetyl group. The bromoacetyl group is an electrophile that can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Research Findings

Synthetic Versatility : this compound outperforms bulkier analogs in reaction efficiency, achieving >80% yields in acetamide syntheses .

Counterion Stability : Bromide salts exhibit greater hydrogen-bonding interactions in the solid state compared to PF₆⁻ analogs, as evidenced by upfield NMR shifts .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR shows characteristic pyridinium proton signals at δ 8.5–9.5 ppm and bromoacetyl CH₂ at δ 4.5–5.0 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Br]⁺ ion. Fragmentation patterns help identify side products (e.g., de-brominated species) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typically required for biological assays) .

How does this compound participate in nucleophilic substitution reactions, and what factors dictate regioselectivity?

Advanced Research Question
The bromoacetyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Regioselectivity depends on:

  • Nucleophile strength : Strong nucleophiles (e.g., azides) favor rapid displacement at the bromine site .
  • Steric effects : Bulky nucleophiles may attack the pyridinium ring’s less hindered positions, leading to unexpected adducts .
    For example, in reactions with n-butylamine, prolonged reflux shifts products from imidazopyridinium intermediates to stable heterocycles (e.g., 66% yield of 1-butyl-2-phenylimidazo[1,2-a]pyridinium) .

What mechanistic insights explain the formation of cyclized byproducts during reactions with amines?

Advanced Research Question
Cyclization occurs via intramolecular attack of the amine on the pyridinium ring, forming 5- or 6-membered heterocycles. Kinetic studies show:

  • Reaction time : Short reflux (10 min) yields intermediates like 2-hydroxy-2-phenyldihydroimidazopyridinium, while extended reflux (14 hr) drives aromatization .
  • Acid scavengers : TEA suppresses HBr-mediated ring-opening, favoring cyclization .
    Mechanistic contradictions arise when competing pathways (e.g., hydrolysis vs. cyclization) are pH-dependent .

How can reaction pathways be controlled to minimize undesired byproducts in heterocyclic synthesis?

Advanced Research Question

  • Additive screening : Catalytic KI enhances bromide displacement efficiency, reducing dimerization byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclization over hydrolysis .
  • Temperature gradients : Stepwise heating (40°C → 80°C) prioritizes intermediate formation before cyclization .

What stability challenges does this compound pose under storage or reaction conditions?

Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Stabilization strategies include:

  • Storage : Desiccated at –20°C in amber vials to prevent light- or moisture-induced degradation .
  • In situ generation : Preparing the reagent immediately before use minimizes decomposition .
    Contradictory reports on shelf life (1 week vs. 1 month) may reflect variations in storage protocols .

How is this compound applied in medicinal chemistry for targeted drug design?

Advanced Research Question
It serves as a bifunctional linker in prodrugs and enzyme inhibitors. For example:

  • TSPO ligand synthesis : Coupling with di(2-picolyl)amine yields ligands for imaging neuroinflammation .
  • Antimicrobial agents : Derivatives like coumarin-pyridinium hybrids show activity against resistant strains .
    Structure-activity relationship (SAR) studies require optimizing the bromoacetyl group’s electrophilicity and pyridinium ring’s electronic effects .

What purification strategies resolve byproducts from large-scale syntheses?

Basic Research Question

  • Column chromatography : Silica gel with ethyl acetate/methanol (4:1) elutes polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99%) .
    Contradictions in purity levels often stem from residual solvents (e.g., DMF) requiring multiple washes .

How do kinetic studies inform the design of efficient catalytic systems for reactions involving this compound?

Advanced Research Question
Pseudo-first-order kinetics reveal:

  • Rate-limiting step : Bromide displacement (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .
  • Catalyst effects : Crown ethers accelerate reactions by complexing K⁺ in biphasic systems .
    Contradictions arise when solvent polarity alters rate constants unpredictably .

What role does this compound play in synthesizing fused heterocycles for materials science?

Advanced Research Question
It enables π-conjugated systems for optoelectronic materials. For example:

  • Thienopyridines : Reacting with thiophene derivatives under Suzuki coupling conditions produces luminescent polymers .
  • Coordination complexes : Pyridinium-based ligands enhance charge transfer in metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromoacetyl)pyridinium bromide
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2-(Bromoacetyl)pyridinium bromide

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